Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-
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Overview
Description
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a heterocyclic compound that features a fused ring system composed of a thiazole and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-pyridazine-4-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring system.
Scientific Research Applications
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-
- Thiazolo(4,5-c)pyridazine, 6-chloro-3-methyl-
Uniqueness
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is unique due to its specific ring structure and the presence of a carbonyl group at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-
Recent studies have employed various synthetic methods to produce thiazolo(4,5-c)pyridazin derivatives. One notable approach involves cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and thiazolidinones under high pressure, yielding compounds with significant cytotoxic properties against cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The efficiency of these reactions has been enhanced using Q-tube reactors, demonstrating high functional group tolerance and environmentally friendly conditions .
Antimicrobial Activity
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- exhibits promising antimicrobial properties. It has shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Additionally, it has demonstrated antifungal activity against Candida species and selective action against Gram-positive bacteria like Micrococcus luteus .
Anticancer Activity
The compound has been evaluated for its anticancer potential through in vitro assays. For instance, derivatives of thiazolo[4,5-c]pyridazines have shown cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency. Notably, certain derivatives exhibited IC50 values as low as 6.90 μM against HCT-116 cells . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticancer efficacy .
Analgesic and Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, thiazolo(4,5-c)pyridazin derivatives have been tested for analgesic and anti-inflammatory properties. In vivo studies indicated that some compounds surpassed the analgesic effects of established drugs like ketorolac in pain models . This highlights their potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific modifications to the thiazolo ring significantly influence biological activity. For example:
- Electron-withdrawing groups at particular positions on the phenyl ring enhance antimalarial potency while maintaining low cytotoxicity .
- The presence of specific functional groups correlates with increased binding affinity to target proteins involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazolo[4,5-c]pyridazines showed strong antibacterial activity comparable to ciprofloxacin against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans .
- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of these compounds on human cancer cell lines revealed promising results with several derivatives showing significant growth inhibition .
Properties
CAS No. |
82608-23-9 |
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Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
3-methyl-7H-[1,3]thiazolo[4,5-c]pyridazin-6-one |
InChI |
InChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10) |
InChI Key |
VSXALNAJXCWELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=O)S2)N=N1 |
Origin of Product |
United States |
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